The compound was first synthesized and described in various studies focusing on quinoline derivatives and their biological activities. Its classification as an NSAID indicates its potential to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
The synthesis of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid involves several multi-step organic reactions. Key synthetic routes include:
The molecular structure of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid can be described as follows:
The structural representation can be visualized through its SMILES notation: CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O .
(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid participates in several chemical reactions:
The mechanism of action for (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid primarily involves its interaction with biological targets:
The physical and chemical properties of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid include:
(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1